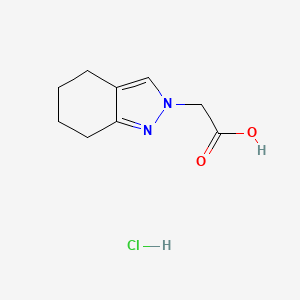
2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride typically involves the reaction of 2-acetylcyclohexanone with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to improve yields and reduce reaction times . This method involves the use of a focused microwave reactor to accelerate the reaction, making it more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted indazole derivatives .
Scientific Research Applications
2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), thereby reducing inflammation . The compound may also interact with viral proteases, inhibiting viral replication and providing antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride include other indazole derivatives, such as:
- 1-methyl-1H-indazole-4-acetic acid
- 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride
- 1-benzyl-3-(2,3-dihydroxypropoxy)indazole
Uniqueness
What sets 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride apart from similar compounds is its specific substitution pattern and the presence of the acetic acid moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydroindazol-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(13)6-11-5-7-3-1-2-4-8(7)10-11;/h5H,1-4,6H2,(H,12,13);1H |
InChI Key |
UHYLUAKWDWCXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C=C2C1)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


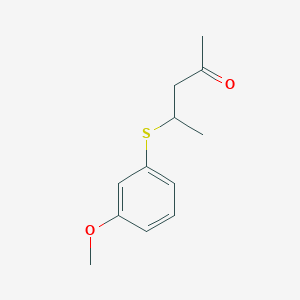
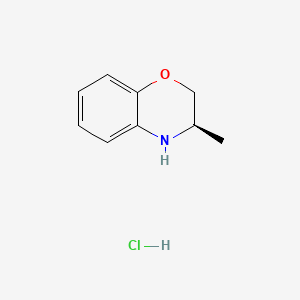
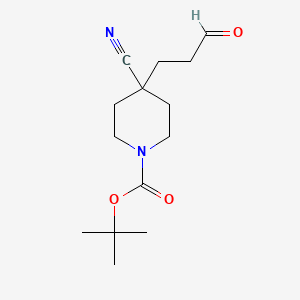
![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)
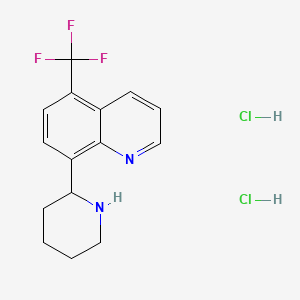
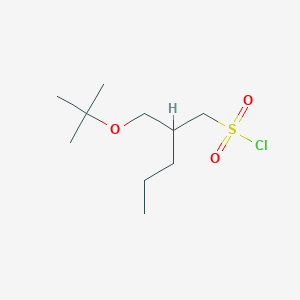
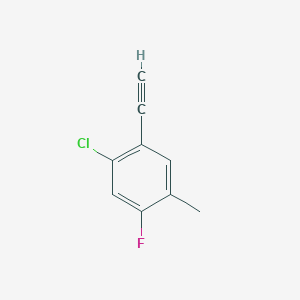
![2-[5-(2,3-dimethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13495845.png)
![Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13495848.png)
![6-Oxabicyclo[3.2.1]octan-4-one](/img/structure/B13495857.png)
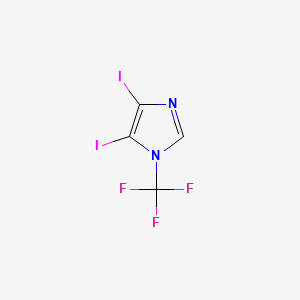
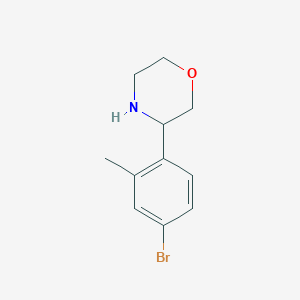
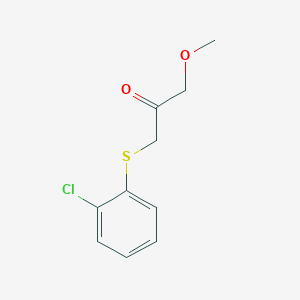
![2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-yl)piperazin-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495881.png)
